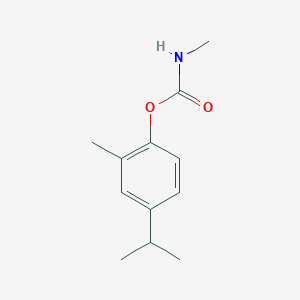![molecular formula C48H24CoN4O8-4 B13734524 cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrin-based complexes. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The incorporation of cobalt into the porphyrin structure enhances its chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. This reaction forms the tetrapyrrole macrocycle.
Functionalization of the Porphyrin: The porphyrin core is then functionalized with carboxylate groups at specific positions to form 10,15,20-tris(4-carboxylatophenyl)porphyrin.
Incorporation of Cobalt: Cobalt is introduced into the porphyrin structure through a metallation reaction. This involves the reaction of the functionalized porphyrin with a cobalt salt, such as cobalt(II) acetate, under controlled conditions to form the cobalt(2+) complex.
Formation of the Benzoate Derivative: The final step involves the reaction of the cobalt(2+) complex with benzoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to higher oxidation states.
Reduction: Reduction reactions involve the reduction of the cobalt center to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands attached to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. Reactions are conducted under mild conditions to prevent decomposition.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) complexes. Substitution reactions result in the formation of new cobalt(2+) complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its unique structure and reactivity make it an effective catalyst for organic transformations.
Biology: In biological research, the compound is used as a model system to study the behavior of metalloporphyrins in biological systems. It is also used in the development of biosensors for detecting specific biomolecules.
Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate singlet oxygen upon light irradiation makes it a promising photosensitizer for PDT.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as dyes and pigments. Its unique optical properties make it suitable for use in light-harvesting systems and solar cells.
Mecanismo De Acción
The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves its interaction with molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Catalysis: As a catalyst, the compound facilitates chemical reactions by providing an active site for substrate binding and transformation. The cobalt center plays a crucial role in the catalytic activity.
Photosensitization: In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen. Singlet oxygen is a highly reactive species that can induce cell damage and apoptosis in cancer cells.
Electron Transfer: The compound can participate in electron transfer reactions, where it acts as an electron donor or acceptor. This property is essential for its role in redox reactions and light-harvesting systems.
Comparación Con Compuestos Similares
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate can be compared with other similar compounds, such as:
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline: This compound has amino groups instead of carboxylate groups, which affects its reactivity and applications.
Iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate: The substitution of cobalt with iron changes the compound’s redox properties and catalytic activity.
Zinc(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate: Zinc substitution affects the compound’s photophysical properties and its use in photodynamic therapy.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of cobalt, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C48H24CoN4O8-4 |
|---|---|
Peso molecular |
843.7 g/mol |
Nombre IUPAC |
cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Co/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-6 |
Clave InChI |
PRRIVNGCGPKPAA-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



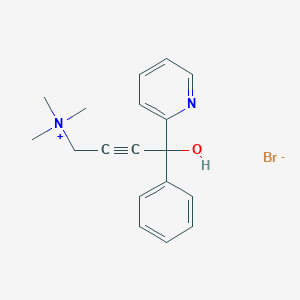
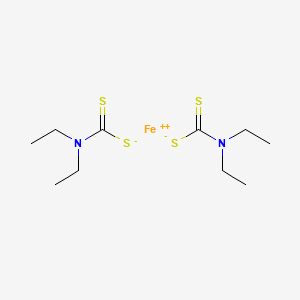
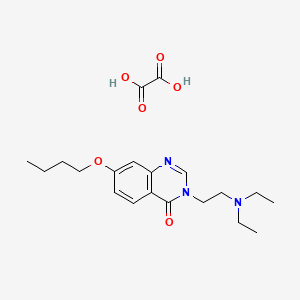

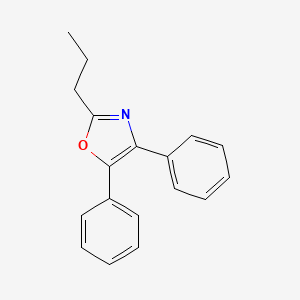
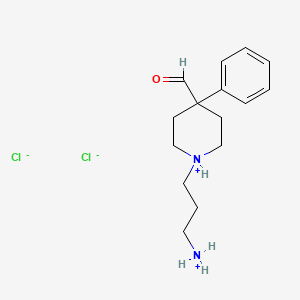
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
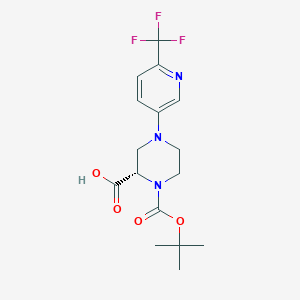


![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
